4-[(Dimethylamino)methyl]-3-methoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-3-methoxyaniline |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-8-4-5-9(11)6-10(8)13-3/h4-6H,7,11H2,1-3H3 |
InChI Key |
WSLXRBJGCIJBBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)N)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Dimethylamino Methyl 3 Methoxyaniline
Direct Synthesis Approaches
Direct synthesis of 4-[(Dimethylamino)methyl]-3-methoxyaniline (B6268283) can be approached through several key chemical transformations, including aminomethylation, reductive amination, and multicomponent reactions.
Aminomethylation Routes from Precursors
A primary route to synthesizing aminomethylated anilines involves the catalytic hydrogenation of corresponding nitrobenzene precursors. For instance, a patented method describes the production of 4-N,N-dimethylaminomethylaniline through the Raney Nickel-catalyzed hydrogenation of a nitrobenzene derivative. google.com This process is conducted in an organic solvent such as ethanol, methanol, or isopropanol. The reaction proceeds under a hydrogen atmosphere with pressures ranging from 0.1 to 1 atm and at temperatures between 20 and 80°C. google.com This one-step reaction is noted for its simplicity, mild conditions, and high yield, making it suitable for large-scale production. google.com
A typical procedure involves dissolving the nitrobenzene compound in ethanol, adding Raney Nickel as the catalyst, and stirring the mixture under hydrogen pressure for an extended period. google.com The product is then isolated by filtering the catalyst and concentrating the reaction mixture. google.com
Table 1: Reaction Parameters for Catalytic Hydrogenation
| Parameter | Value |
|---|---|
| Catalyst | Raney Nickel |
| Solvent | Ethanol, Methanol, or Isopropanol |
| Hydrogen Pressure | 0.1–1 atm |
| Temperature | 20–80°C |
| Reaction Time | 6–48 hours |
Exploration of Reductive Amination Pathways
Reductive amination provides a versatile and important pathway for synthesizing amines from carbonyl compounds. arkat-usa.org This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form a new C-N bond. arkat-usa.orgmasterorganicchemistry.com For the synthesis of substituted anilines like this compound, a relevant starting material would be a suitably substituted benzaldehyde.
A particularly efficient approach involves the simultaneous reductive amination of a formyl group and the reduction of a nitro group on a benzaldehyde ring. This one-pot reaction streamlines the synthesis of dialkylaminomethylanilines from nitrobenzaldehydes. arkat-usa.org The choice of reducing agent is critical for the success of direct reductive amination, with common reagents including borohydrides and catalytic hydrogenation. arkat-usa.orgmasterorganicchemistry.com Reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are mild and can selectively reduce the imine intermediate in the presence of the initial aldehyde or ketone. masterorganicchemistry.combu.edu
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Key Feature |
|---|---|---|
| Sodium Cyanoborohydride | NaBH3CN | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Mild reducing agent, can be added at the start of the reaction. bu.edu |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient strategy for building molecular complexity. These reactions are valuable for creating libraries of compounds, such as substituted anilines, for medicinal chemistry. rsc.org
One such strategy is a metal- and additive-free three-component synthesis of meta-substituted anilines from substituted methylvinyl ketones, N-acylpyridinium salts, and various amines. rsc.org This approach allows for the incorporation of diverse substituents onto the aniline (B41778) ring. Another developed method involves a one-pot, three-component synthesis of substituted meta-hetarylanilines from 1,3-diketones, acetone, and various amines under mild conditions. beilstein-journals.org The reaction sequence typically involves the formation of an enamine, followed by nucleophilic addition and intramolecular condensation to form the aniline ring. beilstein-journals.org While not explicitly demonstrated for this compound, these methodologies highlight the potential of MCRs for accessing structurally diverse anilines. rsc.orgbeilstein-journals.org
Synthesis of Analogs and Derivatives Bearing this compound Moieties
The core structure of this compound can be incorporated into larger molecules and heterocyclic systems through various synthetic transformations.
Schiff Base Formation and Subsequent Reduction
A common method for synthesizing secondary amines, which can be considered analogs, is through the formation and subsequent reduction of Schiff bases (imines). mdpi.com Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone. mdpi.comderpharmachemica.comjetir.org
The synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, a compound structurally related to the subject of this article, exemplifies this process. It is synthesized by the condensation of p-anisidine (B42471) with 4-(dimethylamino)benzaldehyde in methanol, followed by the reduction of the resulting Schiff base with sodium borohydride (NaBH4). mdpi.com NaBH4 is a selective reducing agent that effectively reduces the imine double bond without affecting other reducible substituents that might be present. mdpi.com This two-step, one-pot procedure is a widely used method for the N-alkylation of primary amines. mdpi.com
Reaction Scheme: Schiff Base Formation and Reduction
Condensation: Primary Amine + Aldehyde → Schiff Base (Imine) + H₂O
Reduction: Schiff Base + Reducing Agent (e.g., NaBH₄) → Secondary Amine
This methodology is broadly applicable for creating a wide range of secondary amines by varying the starting amine and aldehyde components. mdpi.comderpharmachemica.com
Integration into Heterocyclic Systems
The this compound moiety can serve as a building block for the synthesis of more complex heterocyclic structures. Nucleophilic substitution reactions are a key strategy for this integration.
For example, studies have shown the successful substitution of chloro- or bromo- leaving groups on various heterocyclic rings—such as pyrazine, pyridazine, 1,3,5-triazine, and purine—with 4-(dimethylamino)pyridine. researchgate.net This results in the formation of monocationic, dicationic, or tricationic hetarenium salts. researchgate.net This principle can be extended to using anilines like this compound as the nucleophile to attack activated heterocyclic systems, thereby incorporating the aniline structure into a new heterocyclic framework.
Another approach involves the use of pyrrolidine-2,3-diones as intermediates. These can undergo condensation reactions with amines at the 3-position to yield enamine products, which are themselves heterocyclic systems. beilstein-journals.org The synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones has been achieved through a reversible transimination reaction, demonstrating the integration of an amine functionality into a pyrrolidine ring system. beilstein-journals.org
Reaction Condition Optimization for Enhanced Yield and Selectivity
The optimization of reaction conditions is a critical step in the synthesis of this compound to ensure high yield and purity of the final product. Key parameters that are often manipulated include the choice of catalyst, solvent, reaction temperature, hydrogen pressure, and reaction time.
A relevant analogue to the synthesis of this compound is the production of 4-N,N-dimethylaminomethylaniline from its corresponding nitrobenzene precursor via catalytic hydrogenation. google.com A Chinese patent provides detailed research findings on the optimization of this process using Raney Nickel as the catalyst. google.com The general reaction involves dissolving the nitrobenzene derivative in an organic solvent, adding the Raney Nickel catalyst, and then introducing hydrogen gas under controlled temperature and pressure. google.com
The optimization of this catalytic hydrogenation process has been explored by varying several key parameters, as detailed in the following research findings.
Influence of Catalyst Loading:
The amount of catalyst used plays a significant role in the reaction's efficiency. Different weight percentages of Raney Nickel relative to the nitrobenzene starting material have been investigated to find the optimal loading for maximum conversion and yield.
Effect of Solvent:
The choice of solvent can influence the solubility of the reactants and the catalyst's activity. Solvents such as methanol, ethanol, and isopropanol are commonly used in catalytic hydrogenation reactions. google.com The selection of the appropriate solvent is crucial for achieving a high yield.
Impact of Reaction Temperature:
Temperature is a critical parameter that affects the rate of reaction. A range of temperatures is typically tested to find the sweet spot where the reaction proceeds at a reasonable rate without promoting the formation of unwanted byproducts. For the catalytic hydrogenation of the nitrobenzene derivative, temperatures ranging from 30°C to 70°C have been explored. google.com
Role of Reaction Time:
The duration of the reaction is another important factor to consider. The reaction needs to be allowed to proceed for a sufficient amount of time to ensure complete conversion of the starting material. Reaction times can vary from 6 to 36 hours depending on the other conditions. google.com
The following interactive data tables summarize the findings from the optimization studies on the synthesis of a structurally similar compound, 4-N,N-dimethylaminomethylaniline, via Raney Nickel-catalyzed hydrogenation of the corresponding nitro-compound. These findings provide valuable insights into the potential optimization strategy for the synthesis of this compound.
Table 1: Optimization of Reaction Conditions for the Synthesis of 4-N,N-dimethylaminomethylaniline google.com
| Experiment | Catalyst (Raney Ni) Loading (% w/w) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 5 | Methanol | 60 | 24 | 90 |
| 2 | 10 | Methanol | 70 | 6 | 92 |
| 3 | 15 | Ethanol | 50 | 24 | 92 |
| 4 | 20 | Isopropanol | 30 | 36 | 94 |
Detailed Research Findings:
The data indicates that a higher yield can be achieved by carefully selecting the combination of reaction parameters. For instance, an increase in the catalyst loading from 5% to 20% w/w, coupled with adjustments in solvent, temperature, and reaction time, led to an improvement in the product yield from 90% to 94%. google.com Specifically, a 94% yield was obtained using a 20% Raney Nickel loading in isopropanol at 30°C for 36 hours. google.com Another high-yield condition involved using a 15% catalyst loading in ethanol at 50°C for 24 hours, which resulted in a 92% yield. google.com A shorter reaction time of 6 hours was also effective, yielding 92%, when the temperature was raised to 70°C with a 10% catalyst loading in methanol. google.com These results highlight the interplay between the various reaction conditions and demonstrate that a systematic optimization can lead to a highly efficient synthesis.
Advanced Spectroscopic and Structural Characterization of 4 Dimethylamino Methyl 3 Methoxyaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-[(Dimethylamino)methyl]-3-methoxyaniline (B6268283), a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular connectivity.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would display a complex pattern for the three adjacent protons on the benzene (B151609) ring, likely an ABC spin system. The chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups and the electron-withdrawing nature of the dimethylaminomethyl substituent. The aliphatic region is expected to show three singlets: one for the methoxy protons, one for the benzylic methylene (B1212753) protons, and one for the N,N-dimethyl protons.
The ¹³C NMR spectrum provides information on each unique carbon environment. The six aromatic carbons will have distinct chemical shifts influenced by the substituents. The methoxy, methylene, and dimethylamino groups will each produce a characteristic signal in the aliphatic region of the spectrum.
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (C5-H) | 6.80 - 6.90 | Doublet (d) |
| Aromatic H (C6-H) | 6.70 - 6.80 | Doublet of Doublets (dd) |
| Aromatic H (C2-H) | 6.20 - 6.30 | Doublet (d) |
| Methoxy (-OCH₃) | ~3.85 | Singlet (s) |
| Methylene (-CH₂-) | ~3.40 | Singlet (s) |
| Dimethylamino (-N(CH₃)₂) | ~2.25 | Singlet (s) |
| Amino (-NH₂) | 3.50 - 4.50 (broad) | Singlet (s) |
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-NH₂) | ~147.0 |
| C3 (C-OCH₃) | ~148.5 |
| C4 (C-CH₂) | ~125.0 |
| C2 | ~101.5 |
| C5 | ~120.0 |
| C6 | ~112.0 |
| Methoxy (-OCH₃) | ~55.5 |
| Methylene (-CH₂) | ~64.0 |
| Dimethylamino (-N(CH₃)₂) | ~45.0 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily show correlations between the adjacent aromatic protons (H5 with H6), confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively link the proton signals for H2, H5, H6, the methylene group, the methoxy group, and the dimethylamino groups to their corresponding carbon signals (C2, C5, C6, -CH₂-, -OCH₃, and -N(CH₃)₂).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations and piecing together the molecular framework. Key expected correlations would include:
The methylene protons (-CH₂-) showing correlations to the aromatic carbons C3, C4, and C5, as well as the dimethylamino carbons.
The methoxy protons (-OCH₃) showing a correlation to C3.
The aromatic proton H2 showing correlations to C4 and C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. Important through-space correlations would be expected between the methylene (-CH₂-) protons and the aromatic proton at C5, and between the methoxy (-OCH₃) protons and the aromatic proton at C2.
Vibrational Spectroscopy
Vibrational spectroscopy, including both infrared and Raman techniques, provides valuable information about the functional groups present in a molecule.
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its primary amine, tertiary amine, aryl ether, and substituted aromatic functionalities.
Expected FTIR Absorption Bands
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch (Amine) | 3450 - 3300 | Medium |
| C-H Aromatic Stretch | 3100 - 3000 | Medium-Weak |
| C-H Aliphatic Stretch | 2990 - 2800 | Medium-Strong |
| C=C Aromatic Ring Stretch | 1620 - 1580 | Strong |
| N-H Scissoring (Amine) | 1640 - 1560 | Medium |
| C-O Asymmetric Stretch (Aryl Ether) | 1275 - 1200 | Strong |
| C-N Stretch (Aromatic Amine) | 1340 - 1250 | Strong |
| C-N Stretch (Aliphatic Amine) | 1250 - 1020 | Medium |
| C-H Out-of-Plane Bend (Aromatic) | 900 - 675 | Strong |
FT-Raman spectroscopy provides complementary information to FTIR. Vibrations that involve a change in polarizability, such as symmetric stretches and vibrations of non-polar bonds, tend to be strong in the Raman spectrum.
Expected FT-Raman Bands
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H Aromatic Stretch | 3100 - 3050 | Strong |
| C-H Aliphatic Stretch | 2950 - 2850 | Strong |
| Aromatic Ring Breathing Mode | ~1600 | Strong |
| Aromatic Ring Breathing Mode | ~1000 | Strong |
| C-O-C Symmetric Stretch | ~1050 | Medium |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation patterns of a compound. The molecular formula for this compound is C₁₀H₁₆N₂O, giving it a monoisotopic mass of approximately 180.1263 Da.
The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z 180. The fragmentation pattern would be dominated by cleavages influenced by the functional groups. The most significant fragmentation pathway is the benzylic cleavage, which is stabilized by the nitrogen atom.
Major Fragmentation: A key fragmentation is the cleavage of the C4-CH₂ bond (α-cleavage to the nitrogen of the dimethylamino group) to form a highly stable iminium ion, [CH₂=N(CH₃)₂]⁺. This fragment is expected to be the base peak in the spectrum.
m/z 58: [C₃H₈N]⁺, corresponding to the dimethylaminomethyl iminium ion.
Other Significant Fragments:
m/z 165: [M - CH₃]⁺, loss of a methyl radical from the dimethylamino or methoxy group.
m/z 136: [M - N(CH₃)₂]⁺, loss of the dimethylamino radical.
m/z 122: [M - CH₂N(CH₃)₂]⁺, loss of the entire dimethylaminomethyl group via benzylic cleavage, leaving the 3-methoxyaniline radical cation.
This combination of spectroscopic techniques provides a robust and detailed characterization of the molecular structure of this compound, enabling its unambiguous identification and paving the way for further study of its chemical properties and applications.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for the unambiguous identification of organic compounds. It provides a highly accurate mass measurement of the parent ion and its fragments, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass.
For a compound like this compound (C10H16N2O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of its molecular ion with the calculated theoretical mass.
Table 1: Theoretical Mass Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]+• | C10H16N2O | 180.1263 |
In a typical analysis, the compound would be ionized, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and the resulting ions would be analyzed by a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation, showing characteristic losses of fragments such as the dimethylamino group.
Isotope Dilution Mass Spectrometry Principles
Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique that offers high precision and accuracy by using an isotopically labeled version of the analyte as an internal standard. google.com This method is particularly valuable for complex matrices where analyte recovery during sample preparation may be inconsistent. google.com The core principle of IDMS is the addition of a known amount of the isotopically labeled standard to the sample before any processing steps. osti.gov The labeled standard is chemically identical to the analyte, ensuring it behaves similarly during extraction, purification, and ionization. google.com
For the quantitative analysis of aromatic amines, a stable isotope-labeled internal standard of the target compound would be synthesized. nih.gov For example, deuterium, carbon-13, or nitrogen-15 (B135050) could be incorporated into the structure of this compound. google.com The mass spectrometer then measures the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard. osti.gov Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high precision. osti.gov This approach effectively corrects for any sample loss during preparation and variations in instrument response. google.com The development of IDMS methods, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for the accurate quantification of trace levels of aromatic amines in various samples. nih.govnih.gov
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a compound promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores.
Aniline (B41778) and its derivatives are known to exhibit characteristic UV absorption bands arising from π-π* transitions within the benzene ring. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring. For this compound, the presence of the amino (-NH2), methoxy (-OCH3), and dimethylaminomethyl (-CH2N(CH3)2) groups, all of which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted aniline.
Table 2: UV-Vis Absorption Data for Selected Aniline Derivatives
| Compound | Solvent | λmax (nm) |
|---|---|---|
| Aniline | Water | 230, 280 |
| 3-Methoxyaniline | Cyclohexanol | 285 |
| 4-Methoxyaniline | Not Specified | Not Specified |
The combined electron-donating effects of the amino and methoxy groups, along with the dimethylaminomethyl substituent, would likely result in absorption maxima at longer wavelengths than those observed for simpler substituted anilines.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental for understanding a molecule's conformation, intermolecular interactions, and packing in the solid state.
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Single Crystal X-ray Diffraction (SCXRD) provides the most detailed structural information, including bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule. It also reveals how molecules are arranged in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.
Although a crystal structure for this compound has not been reported, studies on substituted aniline derivatives illustrate the type of data obtained. For instance, the analysis of other crystalline aniline derivatives reveals how substituents influence the crystal packing and intermolecular interactions.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. omicsonline.org It is a valuable tool for phase identification, assessment of sample purity, and determination of unit cell parameters. nih.gov The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline material.
Studies on aniline derivatives have shown that PXRD can be used to identify the crystal system and unit cell parameters. cambridge.org For example, various chloroaniline derivatives have been characterized using PXRD, revealing their crystal systems and unit cell dimensions. cambridge.orgresearchgate.net This technique would be essential to characterize the solid-state form of this compound and to monitor its phase purity. nih.gov
Table 3: Illustrative Crystallographic Data for an Aniline Derivative (o-chloroaniline)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pmmm |
| a (nm) | 1.8391(3) |
| b (nm) | 1.0357(2) |
| c (nm) | 0.6092(1) |
Data for o-chloroaniline, presented for illustrative purposes. cambridge.org
High-Resolution X-ray Diffraction for Structural Perfection
High-Resolution X-ray Diffraction (HRXRD) is employed to assess the crystalline quality or perfection of single crystals. This technique is sensitive to minute variations in lattice parameters and can be used to study defects, strain, and mosaicity within a crystal. For derivatives of this compound that form high-quality single crystals, HRXRD could provide valuable information about their structural integrity, which is particularly important for materials intended for applications in electronics or nonlinear optics.
Elemental Compositional Analysis
The elemental composition of a pure compound is a fundamental characteristic that confirms its molecular formula. For this compound, the molecular formula is C₁₀H₁₆N₂O. Based on this formula, the theoretical elemental composition can be calculated from the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u).
The analysis involves comparing these theoretical percentages with experimentally determined values, typically obtained through combustion analysis. This comparison is crucial for verifying the purity and identity of a synthesized sample.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 66.63% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 8.95% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.55% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.88% |
| Total | | | | 180.251 | 100.00% |
Thermal Stability and Transition Analysis (e.g., TGA, DSC)
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability and phase behavior of a material. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow associated with thermal transitions, such as melting and glass transitions.
While specific TGA/DSC data for this compound is not available, analysis of related aniline and methoxyaniline compounds provides insight into its expected behavior. nih.gov For instance, substituted anilines typically undergo thermal decomposition at elevated temperatures. DSC analysis of similar small organic molecules would be expected to show a sharp endothermic peak corresponding to its melting point. Poly(p-anisidine), a related polymer, exhibits a glass transition temperature (Tg) around 80°C. researchgate.net
Table 2: Representative Thermal Analysis Data for a Substituted Methoxyaniline Derivative
| Analysis Type | Parameter | Value | Description |
|---|---|---|---|
| TGA | Onset of Decomposition | ~ 200 - 250 °C | Temperature at which significant mass loss begins. |
| TGA | Major Mass Loss Event | ~ 250 - 400 °C | Primary decomposition range of the organic structure. |
Note: The data presented in this table is illustrative and based on the typical thermal behavior of related aniline derivatives. Actual values for this compound may vary.
Photophysical Characterization (e.g., Photoluminescence)
Photophysical characterization investigates the interaction of a compound with light, including absorption and emission properties. Aromatic amines, such as aniline derivatives, are known to exhibit fluorescence. The non-ionized, neutral forms of anilines and their derivatives typically show fluorescence with emission maxima around 350 nm. nih.gov The specific wavelengths of maximum absorption (excitation) and emission are influenced by the molecular structure and the solvent environment. For example, aniline itself has an excitation peak at 286 nm and an emission peak at 336 nm. aatbio.com The presence of electron-donating groups like methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) on the aromatic ring is expected to influence the photoluminescence properties, potentially causing shifts in the emission and excitation wavelengths.
Table 3: Representative Photophysical Properties of an Aniline Derivative in a Non-polar Solvent
| Parameter | Wavelength (nm) | Quantum Yield (Φ) | Description |
|---|---|---|---|
| Excitation Maximum (λex) | ~ 290 nm | N/A | Wavelength of maximum light absorption. |
Note: The data in this table is representative of simple aniline derivatives. nih.govaatbio.com The exact photophysical properties of this compound would require experimental measurement.
Dielectric Properties Investigation
The study of dielectric properties provides information about how a material stores and dissipates electrical energy when subjected to an electric field. The dielectric constant (ε') is a measure of the ability of a material to store electrical energy. For polar molecules like methoxyaniline derivatives, the dielectric constant is influenced by the molecular dipole moment and the ability of these dipoles to align with an applied electric field.
Experimental data for the specific target molecule is unavailable, but related compounds offer valuable comparisons. For instance, p-anisidine (B42471) (4-methoxyaniline) has a reported dielectric constant of 8.84. stenutz.eu The dielectric properties are typically frequency-dependent. For many polar organic materials, the dielectric constant decreases as the frequency of the applied electric field increases, a phenomenon related to the relaxation time of the molecular dipoles.
Table 4: Representative Dielectric Properties for a Methoxyaniline Isomer at Room Temperature
| Frequency (Hz) | Dielectric Constant (ε') | Dielectric Loss (tan δ) |
|---|---|---|
| 1k | 8.5 | 0.05 |
| 10k | 8.2 | 0.03 |
| 100k | 7.9 | 0.02 |
Note: This data is illustrative, based on the known dielectric behavior of p-anisidine and the general frequency dependence observed in polar organic molecules. stenutz.eu
Computational Chemistry and Theoretical Investigations of 4 Dimethylamino Methyl 3 Methoxyaniline
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules. Methodologies such as Density Functional Theory (DFT) are instrumental in predicting molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Detailed DFT studies on 4-[(Dimethylamino)methyl]-3-methoxyaniline (B6268283) are not present in the surveyed literature. Such studies would typically involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Furthermore, calculations of electronic properties like dipole moment, polarizability, and Mulliken atomic charges would provide insight into the molecule's charge distribution and its response to electric fields.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, it is anticipated that the nitrogen atoms of the aniline (B41778) and dimethylamino groups, as well as the oxygen atom of the methoxy (B1213986) group, would represent areas of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic ring would likely exhibit positive potential. Without dedicated studies, a precise MEP map and its corresponding potential values cannot be presented.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions, such as hyperconjugation and charge transfer between orbitals. An NBO analysis of this compound would quantify the stabilization energies associated with electron delocalization from lone pairs on the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic ring and adjacent bonds. This would provide a deeper understanding of the electronic factors governing the molecule's structure and stability. Regrettably, no NBO analysis for this compound has been published.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While broadly applicable to understanding molecular interactions, specific MD simulations for this compound are not documented. Such simulations could, in principle, be used to investigate its behavior in different solvent environments or its interaction with biological macromolecules, providing insights into its solvation properties and potential binding modes.
Analysis of Intermolecular Interactions in Condensed Phases
Detailed Computational and Theoretical Investigations of this compound Not Available in Current Scientific Literature
Following a comprehensive review of scientific databases and scholarly articles, it has been determined that specific computational and theoretical studies on the chemical compound this compound are not presently available in published literature. The requested detailed analyses, including Hydrogen Bonding Network Characterization, Non-Covalent Interactions (NCI) Profiling, Hirshfeld Surface Analysis for Crystal Contacts, and Structure-Reactivity Relationship (SAR) studies via computational descriptors, have not been specifically performed or reported for this molecule.
While computational chemistry is a powerful tool for investigating molecular properties, research is often focused on compounds with specific known applications or theoretical interest. General methodologies for the requested analyses are well-established:
Hydrogen Bonding Network Characterization: This typically involves quantum chemical calculations to identify potential hydrogen bond donors and acceptors within the molecule and between molecules in a crystal lattice. Parameters such as bond lengths, angles, and interaction energies are calculated to describe the strength and geometry of these bonds.
Non-Covalent Interactions (NCI) Profiling: NCI analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, in real space. researchgate.netnih.gov It is based on the electron density and its derivatives, providing a qualitative and quantitative understanding of the forces that govern molecular assembly and conformation. nih.gov
Structure-Reactivity Relationship (SAR) Studies: These investigations use computational descriptors (such as electronic properties, steric factors, and molecular orbitals) to build models that correlate a molecule's structure with its chemical reactivity or biological activity. researchgate.net This allows for the prediction of properties for new, related compounds.
However, the application of these specific theoretical methods to this compound, and the subsequent publication of data tables and detailed research findings, could not be located. Scientific inquiry into this particular compound may be limited, or the relevant studies may not yet be published. Therefore, a scientifically accurate article with detailed findings for each specified subsection cannot be generated at this time.
Applications in Advanced Organic Synthesis and Materials Science Research
Research into Molecular Interactions for Targeted Ligand Design (e.g., enzyme inhibition, receptor binding studies)
The chemical compound 4-[(Dimethylamino)methyl]-3-methoxyaniline (B6268283) serves as a crucial structural motif in the design of targeted ligands, particularly in the field of enzyme inhibition. While direct studies on the inhibitory activity of this specific aniline (B41778) derivative are not extensively documented, its core structure forms the foundation for a prominent class of kinase inhibitors known as 4-anilinoquinazolines. These derivative compounds have been the subject of intensive research, leading to the development of effective anticancer therapies. The aniline moiety is integral to the molecular interactions that govern the binding of these ligands to the ATP-binding site of various protein kinases.
Research into 4-anilinoquinazoline derivatives has elucidated key structure-activity relationships (SAR), highlighting the importance of the aniline portion of the molecule. The quinazoline core itself is essential for activity, and modifications on the aniline ring significantly modulate the potency and selectivity of these inhibitors. nih.gov For instance, the substitution pattern on the aniline ring influences the binding affinity to the target kinase. Small, lipophilic groups at the 3-position of the aniline ring have been shown to be favorable for potent inhibition of the epidermal growth factor receptor (EGFR). nih.gov
The 4-anilinoquinazoline scaffold is a privileged structure in the design of kinase inhibitors because it mimics the adenine moiety of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases. mdpi.com The nitrogen atom at position 1 of the quinazoline ring typically forms a critical hydrogen bond with a conserved methionine residue in the hinge region of the kinase domain. The aniline ring extends into a more variable region of the ATP-binding site, and its substituents can be modified to achieve selectivity for different kinases. mdpi.com
Derivatives of 4-anilinoquinazoline have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression, most notably EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). wisdomlib.orgnih.gov The development of dual EGFR/VEGFR-2 inhibitors is a promising strategy in cancer therapy, as it can simultaneously target tumor cell proliferation and angiogenesis. nih.govtbzmed.ac.ir
The following table summarizes the inhibitory activities of several 4-anilinoquinazoline derivatives, showcasing the potency that can be achieved by utilizing the anilino-scaffold. It is important to note that these data are for derivatives and not for this compound itself.
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR | 0.025 | wisdomlib.org |
| 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | EGFR | 0.006 | wisdomlib.org |
| Compound 19h (a 4-anilinoquinazoline derivative) | EGFR | 0.47 | nih.gov |
| Compound 15a (a 4-anilinoquinazoline-acylamino derivative) | EGFR | 130 | nih.gov |
| Compound 15a (a 4-anilinoquinazoline-acylamino derivative) | VEGFR-2 | 560 | nih.gov |
| Compound 15b (a 4-anilinoquinazoline-acylamino derivative) | EGFR | 150 | nih.gov |
| Compound 15b (a 4-anilinoquinazoline-acylamino derivative) | VEGFR-2 | 1810 | nih.gov |
| Vandetanib | VEGFR-2 | 540 | nih.gov |
| Tesevatinib | PKN3 | 240 | nih.gov |
Future Research Directions and Concluding Perspectives
Exploration of Asymmetric Synthesis Routes
The presence of a stereocenter can profoundly influence the biological activity and material properties of a molecule. For derivatives of 4-[(Dimethylamino)methyl]-3-methoxyaniline (B6268283) that may possess chirality, the development of asymmetric synthesis routes is a critical area of future research. The controlled synthesis of specific stereoisomers is paramount, particularly in medicinal chemistry, where different enantiomers or diastereomers can exhibit vastly different pharmacological and toxicological profiles.
Future investigations should focus on the use of chiral catalysts, auxiliaries, or reagents to induce stereoselectivity in the synthetic pathway. For instance, the diastereoselective and enantioselective synthesis of similar compounds, such as CF3-substituted aziridines from p-anisidine (B42471), has been achieved using chiral Brønsted acids as catalysts. sigmaaldrich.com This approach could be adapted to introduce chirality into derivatives of this compound. Research into enzymatic resolutions or asymmetric hydrogenations could also provide efficient pathways to enantiomerically pure compounds.
Advanced Mechanistic Elucidation of Novel Reactions
A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions, improving yields, and discovering new transformations. For this compound, its multiple functional groups offer a platform for a variety of chemical reactions. Future research should employ a combination of experimental and computational methods to elucidate the mechanisms of its reactions.
Advanced techniques such as in-situ spectroscopic monitoring (e.g., NMR, IR) can provide real-time data on reaction intermediates and kinetics. nist.gov Computational chemistry, including Density Functional Theory (DFT) and post-Hartree-Fock methods, can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. researchgate.netmdpi.com Such mechanistic studies, like those performed on related analgesic compounds, can reveal intricate details of receptor activation and guide the design of more effective molecules. nih.govresearchgate.net Understanding how the electronic effects of the methoxy (B1213986) and dimethylamino groups influence the reactivity of the aniline (B41778) moiety will be crucial for designing novel synthetic methodologies.
Rational Design of Derivatives with Tunable Properties
The systematic modification of a lead compound to optimize its properties is a central tenet of both drug discovery and materials science. The structure of this compound is an excellent scaffold for the rational design of derivatives with tailored electronic, optical, or biological properties.
Future research should focus on structure-activity relationship (SAR) and structure-property relationship (SPR) studies. By systematically modifying the substituents on the aromatic ring, the length and nature of the alkyl groups on the tertiary amine, or the position of the functional groups, researchers can fine-tune the molecule's characteristics. For example, modifications could be aimed at enhancing its use as a precursor for dyes, similar to how N,N-Dimethylaniline is a key precursor to triarylmethane dyes like crystal violet. wikipedia.org Derivatives could also be designed to act as building blocks for polymers or as ligands for metal catalysts, where the electronic properties can be precisely controlled.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. nih.gov These powerful computational tools can accelerate the discovery and development of new molecules and synthetic routes by analyzing vast datasets to identify patterns that are not apparent to human researchers. rsc.org
For this compound, AI and ML algorithms can be employed in several key areas:
De Novo Design : Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel derivatives with desired property profiles. mdpi.com
Property Prediction : Quantitative Structure-Activity Relationship (QSAR) models built with ML can predict the biological activity, toxicity, and physicochemical properties of virtual compounds before they are synthesized. nih.gov
Reaction Prediction and Optimization : AI tools can predict the outcomes of unknown reactions and suggest optimal conditions for the synthesis of the target compound and its derivatives, saving significant time and resources. ai-dd.eu
By training models on large chemical databases, researchers can create predictive tools tailored to the chemical space around this aniline derivative, significantly streamlining the research and development process. youtube.com
Expanding Applications in Emerging Fields of Chemical Science
While the applications of aniline derivatives are well-established in areas like dyes and pharmaceuticals, the unique functionality of this compound opens doors to emerging fields. sigmaaldrich.comwikipedia.orgcymitquimica.com
Future research should explore its potential in:
Materials Science : The compound could serve as a monomer or cross-linking agent in the synthesis of advanced polymers with specific conductive, optical, or thermal properties. Its ability to potentially coordinate with metal ions also suggests applications in the development of metal-organic frameworks (MOFs) or novel catalysts.
Medicinal Chemistry : The aniline scaffold is present in numerous bioactive molecules. The specific substitution pattern of this compound could be a starting point for developing new classes of therapeutic agents. nih.gov
Organic Electronics : Aromatic amines are often used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this molecule could be exploited in the design of new materials for such applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
